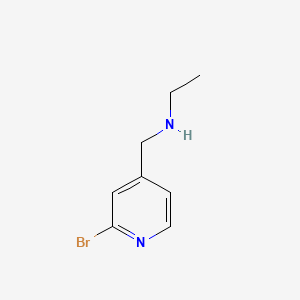

(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine

Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Materials Science

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of functional molecules. youtube.comnih.gov Its presence is notable in numerous pharmaceuticals and agrochemicals. youtube.comnih.gov The nitrogen atom in the pyridine ring influences its electronic properties, making it electron-deficient compared to benzene (B151609) and affecting its reactivity in substitution reactions. nih.gov This electronic nature, along with the ability to form hydrogen bonds and coordinate with metal ions, makes the pyridine scaffold a critical component in the design of molecules for medicinal chemistry and materials science. youtube.comnih.gov In materials science, pyridine-containing polymers and dyes leverage the electronic and coordination properties of the heterocyclic ring.

Role of Amine Functionalities as Versatile Chemical Building Blocks

Amines are fundamental organic functional groups characterized by a nitrogen atom with a lone pair of electrons. chemicalbook.com This lone pair makes them basic and nucleophilic, properties that are extensively exploited in organic synthesis. chemicalbook.com Amines serve as crucial intermediates in the formation of a wide variety of chemical bonds, including amide, sulfonamide, and carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other functional materials. researchgate.net The reactivity of the amine can be tuned by the nature of the substituents attached to the nitrogen atom, allowing for a broad range of chemical transformations. researchgate.net Primary and secondary amines, such as the one present in the title compound, are particularly versatile as they can undergo further functionalization.

Contextualization of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine within Halogenated Pyridine Chemistry

This compound belongs to the family of halogenated pyridines, which are key intermediates in organic synthesis. wikipedia.org The presence of a halogen atom, in this case, bromine, on the pyridine ring provides a reactive handle for a variety of cross-coupling reactions. nih.govmdpi.com The position of the halogen significantly influences the reactivity of the pyridine ring. A bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and is a common substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig amination reactions. nih.govchemspider.comnih.gov These reactions allow for the introduction of a wide range of substituents at the 2-position, making 2-bromopyridines valuable precursors for the synthesis of highly functionalized pyridine derivatives.

Overview of Research Trajectories for Similar Bromopyridine-Amine Structures

Research involving bromopyridine-amine structures is largely focused on their utility as building blocks in the synthesis of more complex molecules, particularly for pharmaceutical applications. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions. For instance, the Suzuki coupling allows for the formation of carbon-carbon bonds, enabling the attachment of aryl or vinyl groups. mdpi.commdpi.com The Buchwald-Hartwig amination is another powerful tool used to form carbon-nitrogen bonds, allowing for the introduction of a variety of amine-based substituents. chemspider.comnih.govscispace.com

Patents in the pharmaceutical field often describe the use of bromopyridine derivatives in the synthesis of kinase inhibitors and other biologically active compounds. wikipedia.org The general strategy involves using the bromopyridine core as a scaffold and building upon it by sequential reactions at the bromine and amine functionalities. This approach allows for the systematic exploration of the chemical space around the pyridyl-amine core to optimize for desired properties.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound, with data primarily sourced from the CompTox Chemicals Dashboard provided by the U.S. Environmental Protection Agency. chemspider.com

| Property | Value | Unit |

| Molecular Formula | C₈H₁₁BrN₂ | |

| Molecular Weight | 215.09 | g/mol |

| CAS Number | 1289386-37-3 | |

| Boiling Point (Predicted) | 272.2 | °C |

| Melting Point (Predicted) | 64.0 | °C |

| Density (Predicted) | 1.34 | g/cm³ |

| pKa (most basic) | 8.1 | |

| LogP (Predicted) | 1.29 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-bromopyridin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-2-10-6-7-3-4-11-8(9)5-7/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZPXBKRCCXUABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693769 | |

| Record name | N-[(2-Bromopyridin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-37-3 | |

| Record name | 4-Pyridinemethanamine, 2-bromo-N-ethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(2-Bromopyridin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo Pyridin 4 Ylmethyl Ethyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Pyridyl-Methylamines

The creation of the ethylaminomethyl side chain on the pyridine (B92270) core is a pivotal step in the synthesis of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine. Several modern synthetic strategies can be employed to achieve this transformation, each with its own set of advantages and considerations.

Reductive Amination Protocols for Pyridyl-Aldehyde Precursors

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. organic-chemistry.org This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, a pyridyl-aldehyde, with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For the synthesis of this compound, the precursor would be 2-bromo-4-formylpyridine.

The reaction proceeds by the nucleophilic attack of ethylamine (B1201723) on the carbonyl carbon of 2-bromo-4-formylpyridine, followed by dehydration to form a Schiff base (imine). The subsequent reduction of the imine is typically achieved using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can be critical for the success of the reaction, especially when sensitive functional groups are present in the molecule.

| Precursor | Amine | Reducing Agent | Solvent | Typical Conditions | Product |

| 2-Bromo-4-formylpyridine | Ethylamine | Sodium triacetoxyborohydride | Dichloromethane | Room temperature, 12-24 h | This compound |

| 2-Bromo-4-formylpyridine | Ethylamine | Sodium borohydride | Methanol (B129727) | 0 °C to room temperature, 2-6 h | This compound |

Table 1: Representative Conditions for Reductive Amination

Nucleophilic Substitution Reactions Involving Alkyl Halides and Amines

Another fundamental approach for the construction of the C-N bond is through a nucleophilic substitution reaction. This method involves the reaction of an electrophilic alkyl halide with a nucleophilic amine. In the context of synthesizing this compound, a suitable precursor would be 2-bromo-4-(chloromethyl)pyridine or 2-bromo-4-(bromomethyl)pyridine.

The reaction mechanism typically follows an Sₙ2 pathway, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbon of the chloromethyl or bromomethyl group, displacing the halide ion. The use of a base is often necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the resulting ammonium (B1175870) salt to yield the free amine. A variety of bases can be employed, including triethylamine (B128534), potassium carbonate, or an excess of the reacting amine itself.

A study by Chuang et al. describes the synthesis of 2-bromo-6-chloromethylpyridine and its subsequent reaction with amines, providing a strong procedural basis for this approach. mdpi.com

| Alkyl Halide Precursor | Amine | Base | Solvent | Typical Conditions | Product |

| 2-Bromo-4-(chloromethyl)pyridine | Ethylamine | Triethylamine | Acetonitrile (B52724) | Room temperature to 50 °C, 12-24 h | This compound |

| 2-Bromo-4-(bromomethyl)pyridine | Ethylamine | Potassium carbonate | Dimethylformamide | Room temperature, 6-12 h | This compound |

Table 2: Representative Conditions for Nucleophilic Substitution

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of C-N bonds. While typically employed for the coupling of aryl halides with amines, modifications of this methodology could potentially be applied to the synthesis of this compound. A possible, though less direct, route could involve the palladium-catalyzed amination of a 2-bromo-4-methylpyridine derivative at a different position, followed by functionalization of the methyl group.

A more direct, yet challenging, approach would be the palladium-catalyzed coupling of 2-bromo-4-methylpyridine with an ethylamine equivalent. However, the direct coupling of primary alkylamines with aryl halides can sometimes be problematic due to side reactions such as β-hydride elimination. Research in this area is ongoing to develop more efficient catalyst systems for such transformations. A study on the palladium-catalyzed amination of 3-bromoquinoline with 2-bromo-4-methylaniline highlights the potential of this methodology for C-N bond formation on related heterocyclic systems.

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| 2-Bromo-4-methylpyridine | Ethylamine | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 80-110 °C, 12-24 h |

| 2-Bromo-4-methylpyridine | Ethylamine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 °C, 18-24 h |

Table 3: Hypothetical Conditions for Palladium-Catalyzed Amination

Installation and Selective Functionalization of Bromine on the Pyridine Ring

Regioselective Bromination Techniques for Pyridine Derivatives

The direct bromination of pyridine is often challenging and can lead to a mixture of products. However, the presence of an activating group, such as a methyl group in 4-methylpyridine (4-picoline), can direct the regioselectivity of the bromination. For the synthesis of the 2-bromo-4-methylpyridine precursor, a common and effective method is the use of N-bromosuccinimide (NBS) as a brominating agent. researchgate.netnih.gov

The reaction of 4-methylpyridine with NBS, often in the presence of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, can lead to the selective bromination at the 2-position. The reaction proceeds via a free-radical mechanism.

| Substrate | Brominating Agent | Initiator | Solvent | Typical Conditions | Product |

| 4-Methylpyridine | N-Bromosuccinimide | Benzoyl Peroxide | Carbon Tetrachloride | Reflux, 4-8 h | 2-Bromo-4-methylpyridine |

| 4-Methylpyridine | Bromine | Acetic Acid | Acetic Acid | 80-100 °C, 6-12 h | Mixture of isomers |

Table 4: Conditions for Regioselective Bromination

Halogen Exchange Reactions for Enhanced Synthetic Versatility

Halogen exchange reactions provide a powerful tool for modifying the halogen substituent on an aromatic ring, thereby increasing the synthetic versatility of the intermediate. nih.gov In the context of 2-bromopyridines, the bromine atom can be exchanged for other halogens or, more importantly, can be used to generate organometallic intermediates for further C-C or C-heteroatom bond formation.

A common method is the lithium-halogen exchange, where the bromopyridine is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures to generate a lithiated pyridine species. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups.

Another fascinating transformation is the "halogen dance" reaction, where a halogen atom migrates to a different position on the aromatic ring under the influence of a strong base. nih.govacs.orgacs.org This rearrangement can provide access to isomers that are difficult to synthesize directly. For instance, treatment of a 2-bromopyridine (B144113) derivative with a strong base like lithium diisopropylamide (LDA) could potentially lead to the formation of a 3-lithiated species after bromine migration.

| Substrate | Reagent | Solvent | Typical Conditions | Product |

| 2-Bromopyridine | n-Butyllithium | Tetrahydrofuran | -78 °C, 1 h | 2-Lithiopyridine |

| 3-Bromopyridine (B30812) | Lithium Diisopropylamide | Tetrahydrofuran | -78 °C to -40 °C, 2-4 h | 4-Lithio-3-bromopyridine (via halogen dance) |

Table 5: Examples of Halogen Exchange and Halogen Dance Reactions

Chemo- and Regioselective Synthesis of the Pyridyl-Methylamine Backbone

The construction of the this compound structure hinges on the selective formation of the N-ethyl aminomethyl group at the C4 position of the 2-bromopyridine core. A highly effective and regioselective strategy to achieve this is through the reductive amination of a suitable precursor, 2-bromo-4-formylpyridine.

This two-step, one-pot process involves the initial reaction of 2-bromo-4-formylpyridine with ethylamine to form a Schiff base (imine) intermediate. libretexts.org This reaction is highly chemoselective, as the aldehyde functionality is significantly more electrophilic than the pyridine ring or the carbon-bromine bond, ensuring that the amine selectively attacks the formyl group. The subsequent in-situ reduction of the imine intermediate yields the final secondary amine product. The regioselectivity is dictated by the starting material, with the functional group transformation occurring exclusively at the C4 position.

Key Reaction:

Reactants: 2-bromo-4-formylpyridine, Ethylamine

Intermediate: N-((2-bromopyridin-4-yl)methylene)ethanamine (Imine)

Product: this compound

Reducing Agent: A mild reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is typically employed. libretexts.org These reagents are chemoselective for the iminium ion over the starting aldehyde, minimizing side reactions.

An alternative, though less direct, route involves the initial synthesis of 4-(aminomethyl)-2-bromopyridine, followed by a selective N-ethylation step. This multi-step process can be more complex and may require protecting groups to avoid over-alkylation, making direct reductive amination the preferred method for efficiency and selectivity.

Scale-Up Synthesis Considerations for Research and Industrial Applications

Transitioning the synthesis of this compound from laboratory-scale research to industrial application necessitates careful consideration of various factors to ensure safety, efficiency, and economic viability.

Maximizing the yield and purity of the final product is paramount in large-scale synthesis. For the reductive amination pathway, several parameters can be optimized:

Reducing Agent: The choice of reducing agent is critical. While borohydride reagents like sodium triacetoxyborohydride are highly effective, their cost and handling requirements can be a concern on a large scale. Catalytic hydrogenation offers a greener and often more cost-effective alternative, though it requires specialized high-pressure equipment.

Solvent: The solvent must be chosen to ensure all reactants and intermediates remain in solution while being easy to remove during workup. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common for reductive aminations with STAB. For catalytic hydrogenation, alcohols like methanol or ethanol are often used.

Temperature and pH Control: The initial imine formation is often favored by neutral to slightly acidic conditions, which catalyze the dehydration step. However, the reduction step is typically efficient across a range of temperatures. Precise temperature control is crucial, especially for exothermic reduction steps, to prevent side reactions and ensure process safety. orgsyn.orggoogle.comgoogle.com

Purification: On a large scale, purification methods like column chromatography are often impractical. The process should be optimized to yield a product of high purity that can be isolated through extraction, crystallization, or distillation. orgsyn.orggoogle.comgoogle.com

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Solvent | Operating Temperature | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) | Room Temperature | Mild, high chemoselectivity, broad functional group tolerance. | Relatively expensive, generates borate waste. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | Mild, effective at acidic pH. | Highly toxic cyanide byproduct. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Methanol | 25-80°C | Low cost, high atom economy, environmentally benign. | Requires pressure equipment, potential for catalyst poisoning. |

A potential cost-efficient route could involve:

Diazotization/Bromination: Synthesis of 2-bromo-4-methylpyridine from 2-amino-4-methylpyridine via a Sandmeyer-type reaction. google.com

Side-Chain Oxidation: Oxidation of the methyl group of 2-bromo-4-methylpyridine to the corresponding aldehyde, 2-bromo-4-formylpyridine.

Reductive Amination: The final step as described previously.

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes.

Modern synthetic chemistry is increasingly exploring solvent-free reaction conditions to reduce environmental impact. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a promising alternative to traditional solvent-based methods. For the synthesis of pyridine backbones, domino reactions under neat (solvent-free) conditions have been reported, showcasing high efficiency and reduced waste. rsc.org Applying such principles to the reductive amination step could significantly improve the environmental profile of the synthesis by eliminating the need for large volumes of organic solvents.

The use of catalytic methods over stoichiometric reagents is a fundamental principle of green chemistry, aiming to maximize atom economy and minimize waste.

Catalytic Reductive Amination: As mentioned, employing catalytic hydrogenation (e.g., using catalysts like Palladium on carbon, Pd/C) for the reduction step is a prime example of a green approach. google.com This method uses molecular hydrogen as the reductant, and the only byproduct is water, making it a much cleaner alternative to borohydride reagents which generate significant salt waste.

Heterogeneous Catalysts: The development of solid, reusable heterogeneous catalysts for N-alkylation reactions is another area of interest. Such catalysts can be easily separated from the reaction mixture and reused, reducing cost and waste. For instance, heterogeneous catalysts have been developed for the N-alkylation of aminopyridines, which could be adapted for the final step of the synthesis.

Table 2: Comparison of Stoichiometric vs. Catalytic Reduction Methods

| Method | Reagent/Catalyst | Byproducts | Atom Economy | Environmental Impact |

| Stoichiometric | Sodium Triacetoxyborohydride | Borate salts, acetic acid | Low | High (solvent and reagent waste) |

| Catalytic | H₂ / Pd/C | Water (in theory) | High | Low (minimal waste, potential for solvent recycling) |

Chemical Reactivity and Transformation Pathways of 2 Bromo Pyridin 4 Ylmethyl Ethyl Amine

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of biaryl, alkylated, and alkynylated pyridine derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For 2-bromopyridine (B144113) derivatives, this reaction allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. While specific studies on (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine are not extensively documented, the reactivity of analogous 2-bromopyridines provides significant insight into its expected behavior. scirp.orgresearchgate.net The reaction is compatible with a variety of functional groups and often proceeds with high yields. rsc.org

A general protocol for the Suzuki-Miyaura coupling of 2-bromopyridines involves the use of a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base like K₂CO₃ or Cs₂CO₃ in a suitable solvent system, often a mixture of an organic solvent and water. researchgate.netnih.gov The reaction can be performed under conventional heating or using microwave irradiation to accelerate the reaction time. researchgate.net The development of highly active catalyst systems has enabled the coupling of even challenging substrates at room temperature. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Bromopyridine Derivatives

| 2-Bromopyridine Derivative | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | K₂CO₃ | Dioxane/H₂O | 2-Phenylpyridine | Moderate |

| Bromo-2-sulfonyloxypyridine | Arylboronic acid | Pd(OAc)₂/Ad₂BnP | K₂CO₃ | Toluene/H₂O | Aryl-2-sulfonyloxypyridine | 5-99 |

| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 3-Alkenyl-2,1-borazaronaphthalene | Good |

This table presents data from studies on similar 2-bromopyridine compounds to illustrate the general reaction conditions and outcomes.

The Sonogashira coupling reaction is a cornerstone for the synthesis of aryl and vinyl alkynes, proceeding via the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov This methodology can be applied to this compound to introduce alkynyl moieties at the C2 position of the pyridine ring, leading to the formation of conjugated enyne systems. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups. scirp.orgresearchgate.net

In a typical Sonogashira reaction, a palladium catalyst such as Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (which can also serve as the solvent) are employed. scirp.orgresearchgate.netscirp.org The reaction is often performed under an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne. organic-chemistry.org Studies on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes have shown good to excellent yields, suggesting that this compound would be a suitable substrate for this transformation. scirp.orgresearchgate.netscirp.org

Table 2: Examples of Sonogashira Coupling with Bromopyridine Derivatives

| Bromopyridine Derivative | Terminal Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-3-(phenylethynyl)pyridine | 96 |

| 2-Bromopyridine | Phenylacetylene | NS-MCM-41-Pd/CuI/PPh₃ | Et₃N | Toluene | 2-(Phenylethynyl)pyridine | 92 |

| 2-Amino-3-bromo-5-methylpyridine | Ethynylbenzene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 2-Amino-5-methyl-3-(phenylethynyl)pyridine | 91 |

This table illustrates representative Sonogashira coupling reactions of related bromopyridine compounds.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. youtube.com This reaction is highly effective for the formation of carbon-carbon bonds and is known for its high functional group tolerance and stereospecificity. For this compound, Negishi coupling provides a valuable route for the introduction of aryl and alkyl substituents at the C2 position. The organozinc reagents are typically prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc halide. youtube.com

The reactivity of halopyridines in Negishi coupling is well-established, with 2-halopyridines being more reactive than their 3-halo counterparts. orgsyn.org A variety of palladium and nickel catalysts can be employed, often with phosphine or N-heterocyclic carbene ligands, to facilitate the coupling. nih.govorgsyn.org The reaction conditions are generally mild, making it suitable for complex molecule synthesis. orgsyn.orgnih.gov

Table 3: Examples of Negishi Coupling with Bromopyridine Derivatives

| Bromopyridine Derivative | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) |

| 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenylpyridine | High |

| 3-Bromopyridine (B30812) | (Thiophen-2-yl)zinc bromide | Pd(dba)₂/SPhos | THF | 3-(Thiophen-2-yl)pyridine | Good |

| Racemic α-bromo amides | Alkylzinc reagents | NiCl₂glyme/(i-Pr)-Pybox | DMI/THF | Enantioenriched α-alkyl amides | Good |

This table provides examples of Negishi coupling reactions involving bromopyridine and related substrates.

Beyond the Suzuki, Sonogashira, and Negishi reactions, other palladium-catalyzed cross-coupling methods can be employed to functionalize the C2 position of this compound. For instance, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. While the target compound already possesses an amine, this reaction is crucial for synthesizing related aminopyridine derivatives. researchgate.netresearchgate.netnih.gov The choice of ligand is critical in these reactions, with bulky, electron-rich phosphines often providing the best results. nih.gov

Furthermore, palladium-catalyzed cyanation reactions can introduce a nitrile group, which is a versatile precursor for other functionalities such as carboxylic acids, amides, and amines.

Reactions Involving the Secondary Amine Functionality

The secondary amine group in this compound offers a reactive site for a variety of transformations, allowing for the synthesis of a wide range of derivatives. These reactions typically involve the nucleophilic character of the nitrogen atom.

The secondary amine of this compound can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis for the introduction of carbonyl-containing moieties. chemguide.co.uk The reaction typically proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides, which are important structural motifs in many pharmaceutical compounds.

These reactions are generally high-yielding and can be carried out under mild conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). The resulting amides and sulfonamides can exhibit altered physical, chemical, and biological properties compared to the parent amine. The N-acetylation of amines, for instance, is a widespread reaction in organic and medicinal chemistry. nih.govresearchgate.net

Table 4: Representative Acylation and Sulfonylation of Secondary Amines

| Amine Substrate | Acylating/Sulfonylating Agent | Base | Solvent | Product Type |

| Ethylamine (B1201723) | Ethanoyl chloride | Excess ethylamine | - | N-Ethylethanamide |

| Benzylamine | Acetonitrile (B52724) | Alumina (catalyst) | Acetonitrile | N-Benzylacetamide |

| Various secondary amines | N-methyl-N-(2-pyridyl)formamide | - | - | Formamides |

| 2-Aminopyridine | Acetic anhydride | - | Acetonitrile | N-(Pyridin-2-yl)acetamide |

This table showcases general acylation and sulfonylation reactions applicable to the secondary amine functionality present in the target compound.

N-Alkylation and N-Arylation Strategies

The secondary amine functionality of this compound is readily susceptible to N-alkylation and N-arylation, yielding tertiary amines. These reactions are fundamental for introducing further molecular complexity.

N-Alkylation: This transformation typically involves the reaction of the amine with an alkyl halide. The reaction proceeds via nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. libretexts.org This can lead to the formation of a tertiary amine, and if the reaction continues, a quaternary ammonium (B1175870) salt may be formed. libretexts.org A related strategy is the "borrowing hydrogen" or "hydrogen autotransfer" method, where an alcohol serves as the alkylating agent in the presence of a metal catalyst, such as iridium or ruthenium complexes. researchgate.netwhiterose.ac.uk This environmentally benign process involves the temporary, metal-catalyzed oxidation of the alcohol to an aldehyde, which then reacts with the amine to form an imine. The catalyst subsequently returns the "borrowed" hydrogen to reduce the imine to the N-alkylated amine. whiterose.ac.uk

N-Arylation: The introduction of an aryl group onto the nitrogen atom is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This reaction has become a cornerstone of modern organic synthesis for its generality and functional group tolerance. wikipedia.orgresearchgate.net The process involves the coupling of an amine with an aryl halide (or sulfonate) in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net The choice of ligand is critical, with bulky, electron-rich phosphine ligands like BrettPhos and RuPhos showing broad applicability for coupling various amines with aryl and heteroaryl halides. rsc.orgnih.govresearchgate.net These catalyst systems are often robust enough to be used without a glovebox. rsc.org The reaction mechanism involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the N-arylated product and regenerate the catalyst. wikipedia.org

Table 1: N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents & Conditions | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Can lead to over-alkylation to form quaternary salts. libretexts.org |

| N-Alkylation (Borrowing Hydrogen) | Alcohol, Metal Catalyst (e.g., Ir, Ru), Base | Tertiary Amine | Environmentally benign, uses alcohols as alkylating agents. researchgate.netwhiterose.ac.uk |

| N-Arylation (Buchwald-Hartwig) | Aryl Halide, Pd Catalyst, Phosphine Ligand, Base | Tertiary Aryl Amine | High functional group tolerance; ligand choice is crucial for success. wikipedia.orgresearchgate.netrsc.org |

Formation of Cyclic and Polycyclic Structures

The bifunctional nature of this compound allows it to be a precursor for various cyclic and polycyclic systems through intramolecular reactions. For instance, intramolecular C-N bond formation can lead to the synthesis of fused heterocyclic scaffolds. A notable example is the synthesis of imidazo[1,2-a]pyridines, which can be formed from the reaction of 2-aminopyridines with α-haloketones. rsc.org This proceeds via initial N-alkylation followed by an intramolecular condensation. rsc.org While direct examples involving the title compound are not prevalent in the provided literature, analogous transformations are well-established. For example, the palladium-catalyzed intramolecular amination of a suitably functionalized precursor can be a powerful strategy for constructing nitrogen-containing rings.

Condensation Reactions

The amine group in this compound can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically form an imine (Schiff base) intermediate, which can be a target product or a reactive intermediate for further transformations. For example, the condensation of an amine with an aldehyde or ketone is the first step in the "borrowing hydrogen" N-alkylation strategy. whiterose.ac.ukresearchgate.net Similarly, the reaction of 2-aminopyridines with α-haloketones to form imidazo[1,2-a]pyridines involves an initial condensation step to form an imine, followed by cyclization. rsc.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, particularly when substituted with a halogen, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the ring nitrogen atom lowers the electron density at the C-2 and C-4 positions, facilitating attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the bromine atom at the 2-position serves as a leaving group.

These reactions can proceed through a classical two-step addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the bromide ion restores the aromaticity of the ring. masterorganicchemistry.comyoutube.com A wide range of nucleophiles, including alkoxides, thiolates, and other amines, can displace the bromide. wikipedia.org

Alternatively, many modern SNAr reactions are catalyzed by transition metals, most notably palladium. Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C-2 position. researchgate.netmdpi.comscirp.org For instance, the Suzuki reaction couples the 2-bromopyridine moiety with an aryl boronic acid in the presence of a palladium catalyst and a base to form 2-arylpyridines. researchgate.net Similarly, Buchwald-Hartwig amination can be used to substitute the bromine with another amine functionality. wikipedia.orgnih.gov These catalytic methods offer milder reaction conditions and broader substrate scope compared to traditional SNAr reactions. researchgate.net

Table 2: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, Ligand-free (O₂ promoted) | 2-Arylpyridine derivative researchgate.net |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | 2-Aminopyridine derivative chemspider.com |

| Sonogashira Coupling | Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | 2-Alkynylpyridine derivative scirp.org |

| Classical SNAr | Thiophenoxide, Phenoxide | Microwave heating | 2-Thioether/Ether derivative sci-hub.se |

Oxidative and Reductive Transformations of the Pyridine and Amine Moieties

The pyridine and amine groups within this compound can undergo both oxidative and reductive transformations.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.orgwikipedia.org This transformation is typically achieved using peracids or other oxidizing agents like hydrogen peroxide in the presence of a catalyst. wikipedia.orggoogle.comorganic-chemistry.org For example, 2-bromopyridine can be converted to 2-bromopyridine-N-oxide using peracetic acid generated in situ. google.com The resulting N-oxide exhibits altered reactivity; for example, it can facilitate nucleophilic substitution at the C-2 position. wikipedia.org The secondary amine can also be susceptible to oxidation, potentially leading to nitrones or other oxidized species, depending on the reaction conditions.

Reduction: The 2-bromo substituent on the pyridine ring can be removed via reductive dehalogenation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common method for this transformation. Alternatively, the bromine can be replaced by a hydride using reducing agents. The pyridine ring itself is generally resistant to reduction but can be hydrogenated to a piperidine (B6355638) ring under forcing conditions (high pressure and temperature with catalysts like rhodium or ruthenium).

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanistic studies, often employing a combination of kinetic analysis, isotopic labeling, and spectroscopic techniques, have provided significant insights into the intermediates of these reactions.

In Buchwald-Hartwig amination , the catalytic cycle is generally accepted to involve Pd(0) and Pd(II) intermediates. wikipedia.org The reaction starts with the oxidative addition of the aryl bromide to a Pd(0) complex, forming an arylpalladium(II) halide intermediate. wikipedia.orguwindsor.ca This intermediate then coordinates with the amine. Subsequent deprotonation by the base forms a palladium amide complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. wikipedia.org In some cases, catalyst resting states, such as Pd(BINAP)₂, have been identified and characterized. uwindsor.ca

For nucleophilic aromatic substitution (SNAr) , the key intermediate is the Meisenheimer complex, a resonance-stabilized carbanion formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.gov While often transient, these intermediates have been isolated and characterized in cases involving highly activated rings and poor leaving groups. nih.gov For less activated systems like 2-bromopyridine, the formation of this intermediate is typically the rate-determining step. sci-hub.se More recent studies have also proposed concerted mechanisms (cSNAr) for certain systems, where bond formation and bond-breaking occur in a single step, bypassing a discrete intermediate. nih.gov

Kinetic and Thermodynamic Studies of Reaction Pathways

The reactivity of the bromine atom at the 2-position of the pyridine ring is central to the transformation pathways of this molecule. This reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which facilitates nucleophilic substitution reactions. The basicity of the pyridine nitrogen and the ethylamine side chain are key thermodynamic properties. The predicted apparent basic pKa for N-[(2-Bromopyridin-4-yl)methyl]ethanamine is approximately 8.10. epa.gov This value indicates the propensity of the nitrogen atoms to be protonated, which can significantly influence reaction mechanisms and kinetics, particularly in acid- or base-catalyzed processes.

Computational studies, such as those employing Density Functional Theory (DFT), have been used to understand the reactivity of 2-bromopyridines. These studies can elucidate the energetics of reaction pathways, including the stability of intermediates and transition states. For instance, in nucleophilic aromatic substitution (SNAr) reactions of 2-bromopyridine, computational models have shown that solvent molecules like water can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy barrier.

General kinetic principles of nucleophilic substitution at a saturated carbon (the methylene (B1212753) group) or at the aromatic ring can be applied. Nucleophilic substitution reactions can proceed through various mechanisms, such as SN1 (unimolecular) or SN2 (bimolecular), depending on the substrate structure, nucleophile, leaving group, and solvent. wikipedia.org For reactions at the pyridine ring, the SNAr mechanism, involving a two-step addition-elimination process, is typical. The rate of these reactions is dependent on the concentration of both the haloalkane and the nucleophile in SN2 and SNAr reactions.

Table 1: Predicted Thermodynamic and Physicochemical Properties of N-[(2-Bromopyridin-4-yl)methyl]ethanamine

| Property | Predicted Value | Unit | Source |

| Basic pKa (Apparent) | 8.10 | epa.gov | |

| Boiling Point | 272 | °C | epa.gov |

| Melting Point | 64.0 | °C | epa.gov |

| Water Solubility | 0.274 | g/L | epa.gov |

| LogP (Octanol-Water) | 1.29 | epa.gov |

Note: The data in this table is based on computational predictions and may not reflect experimentally determined values.

Role of Catalysts and Ligands in Reaction Selectivity and Efficiency

The transformation of this compound, particularly through cross-coupling reactions, is heavily reliant on the use of catalysts and ligands. Palladium-catalyzed amination reactions are a prominent example, offering a powerful method for forming C-N bonds. The choice of catalyst and ligand is crucial for achieving high yields and selectivity.

Research on the palladium-catalyzed amination of aryl halides, including 2-bromopyridines, has identified several effective catalytic systems. These reactions typically involve a palladium(0) species, which undergoes oxidative addition with the aryl bromide. The resulting arylpalladium(II) complex then reacts with the amine, and subsequent reductive elimination yields the aminated product and regenerates the palladium(0) catalyst.

The nature of the phosphine ligand coordinated to the palladium center plays a critical role in the efficiency and selectivity of the catalytic cycle. Ligands can influence the rate of oxidative addition and reductive elimination, as well as the stability of the catalyst. For the amination of 2-bromopyridines and related compounds, a variety of phosphine ligands have been employed with success.

For instance, in the palladium-catalyzed amination of 2-bromo-6-methylaminopyridine, the use of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with a bulky, electron-rich phosphine ligand such as racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) has been reported. georgiasouthern.edu Other commonly used ligands for the amination of bromopyridines include those from the biarylphosphine class, such as XPhos and BrettPhos, which have shown to be effective in the coupling of primary and secondary amines.

The choice of base is also a critical parameter in these reactions, with sodium tert-butoxide (NaOtBu) being frequently used. The base is required to deprotonate the amine nucleophile or the resulting ammonium salt formed during the reaction.

Computational studies have provided insight into how ligands control reaction selectivity. For example, in nickel-catalyzed reactions of 2-bromopyridine, the use of bidentate ligands like bipyridine can favor C-C coupling, while monodentate ligands such as pyridine can promote C-N bond formation. acs.org This highlights the subtle yet powerful influence of ligand architecture on the reaction outcome.

Table 2: Catalysts and Ligands in the Amination of 2-Bromopyridine Derivatives

| Catalyst Precursor | Ligand | Amine Substrate | Base | Solvent | Observations | Source(s) |

| Pd2(dba)3 | rac-BINAP | Trianiline | NaOtBu | Toluene | Successful amination of 2-bromo-6-methylaminopyridine. | georgiasouthern.edu |

| Pd(OAc)2 | - | Ethylamine hydrochloride | - | - | Suitable precursor for coupling with ethylamine. | chemicalbook.com |

| Pd2(dba)3 | XPhos, BrettPhos | Primary and secondary amines | LiHMDS | - | Efficient for C,N-cross coupling of 3-halo-2-aminopyridines. | |

| NiBr2(bpy) | Bipyridine (bpy) | Morpholine | - | - | In computational studies, bidentate ligands favor C-C coupling over C-N coupling. | acs.org |

| NiBr2 | Pyridine | Morpholine | - | - | In computational studies, monodentate ligands favor C-N coupling. | acs.org |

Note: This table summarizes findings for related 2-bromopyridine derivatives, as specific data for this compound is limited.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For "(2-Bromo-pyridin-4-ylmethyl)-ethyl-amine," DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in understanding its fundamental characteristics. ijcce.ac.irchemmethod.com These calculations provide optimized molecular geometry and a wealth of information about the molecule's reactivity and spectroscopic behavior. ijcce.ac.irchemmethod.com

The substitution pattern on the pyridine (B92270) ring, featuring a bromine atom at the 2-position and an ethyl-aminomethyl group at the 4-position, significantly influences the electronic distribution within the molecule. DFT calculations can precisely quantify these effects, offering a detailed picture of bond lengths, bond angles, and charge distributions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.comirjweb.com

For "this compound," the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the pyridine ring and the nitrogen atom of the ethyl-amine group. The LUMO, conversely, would be distributed over the electron-deficient parts of the molecule, influenced by the electron-withdrawing bromine atom. The precise distribution and energies of these orbitals, calculated via DFT, are crucial for predicting how the molecule will interact with other chemical species. rsc.orgresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, highlighting regions of positive and negative electrostatic potential. nih.govnih.gov For "this compound," the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms and the bromine atom, suggesting susceptibility to nucleophilic attack. researchgate.netmdpi.com This information is invaluable for understanding intermolecular interactions and predicting sites of reaction. nih.gov

Table 1: Predicted Frontier Orbital Properties of this compound Note: The values below are hypothetical and based on typical results for similar pyridine derivatives. Actual values would require specific DFT calculations for this molecule.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. mdpi.com |

DFT calculations are also highly effective in predicting various spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental data. Theoretical predictions of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra can be correlated with experimental findings to confirm the molecular structure.

For "this compound," DFT can calculate the vibrational frequencies corresponding to different bond stretches and bends, which would be observed in its IR and Raman spectra. Similarly, the chemical shifts of the carbon and hydrogen atoms can be predicted for its ¹³C and ¹H NMR spectra. ijcce.ac.ir These theoretical spectra serve as a powerful complementary tool for experimental analysis.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static electronic structure, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. utupub.fiyoutube.com For a flexible molecule like "this compound," with its rotatable ethyl-amine side chain, MD simulations are essential for exploring its conformational landscape. mdpi.comacs.org

By simulating the molecule's movement in a solvent environment, MD can reveal the preferred conformations and the energy barriers between them. chinesechemsoc.org This is crucial for understanding how the molecule might bind to a biological target or interact with other molecules in solution. nih.gov The simulations can also shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding with solvent molecules. youtube.com

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. catalysis.blogrsc.org This involves locating the transition state structures, which are the high-energy points along the reaction coordinate, and calculating the activation energy barriers. youtube.com

For "this compound," this approach could be used to predict the outcomes of various chemical transformations. For instance, the reactivity of the bromine atom in nucleophilic substitution reactions or the reactivity of the pyridine nitrogen towards electrophiles could be investigated. rsc.org By comparing the energy barriers for different potential reactions, the most favorable pathway can be determined, providing valuable guidance for synthetic chemists. nih.gov

Table 2: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction Note: These are illustrative values for a hypothetical reaction involving the displacement of the bromine atom.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State | +25.0 | Highest energy point along the reaction pathway. |

| Products | -10.0 | Product of the substitution reaction. |

Computational Design of Novel Derivatives with Tailored Reactivity

One of the most exciting applications of computational chemistry is the in silico design of new molecules with specific desired properties. auctoresonline.orgnih.gov By starting with the basic scaffold of "this compound," new derivatives can be designed by systematically modifying its structure. For example, the bromine atom could be replaced with other functional groups, or the ethyl-amine side chain could be altered. nih.gov

DFT and other computational methods can then be used to predict the properties of these new derivatives, such as their electronic structure, reactivity, and potential biological activity. auctoresonline.org This allows for the rapid screening of a large number of virtual compounds, identifying the most promising candidates for synthesis and experimental testing. researchgate.netnih.gov This approach significantly accelerates the drug discovery and materials design process. auctoresonline.org

Role As a Chemical Building Block and Research Tool

The strategic placement of a bromine atom, a pyridine (B92270) nitrogen, and a secondary amine within the same molecule confers significant synthetic versatility to (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine. The bromine atom on the pyridine ring serves as a key functional handle for a variety of cross-coupling reactions, most notably those catalyzed by transition metals like palladium. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern organic synthesis.

Precursor in Heterocyclic Synthesis (e.g., fused ring systems)

The 2-bromopyridine (B144113) motif is a well-established precursor for the construction of fused heterocyclic systems, which are core structures in many pharmaceuticals and materials. Palladium-catalyzed reactions are particularly powerful in this context. For instance, a general and modular method for synthesizing indolizines involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines with imines and alkynes. nih.gov In this process, the 2-bromopyridine is activated by palladium and, in the presence of carbon monoxide and an imine, generates a reactive 1,3-dipole intermediate. This intermediate can then undergo a cycloaddition reaction with an alkyne to form the fused indolizine (B1195054) ring system. nih.gov

While specific literature detailing the use of this compound in such a reaction is not prevalent, its 2-bromopyridine core makes it an ideal candidate for this type of transformation. The ethylamine (B1201723) side chain could be either a spectator substituent, influencing the electronic properties and solubility of the resulting fused system, or it could be designed to participate in subsequent intramolecular reactions.

Another powerful strategy for forming fused rings is the intramolecular cyclization reaction. Palladium-catalyzed intramolecular C-N bond formation is a common method for creating nitrogen-containing heterocycles. google.com The structure of this compound, containing both a C-Br bond and an N-H bond, is theoretically suited for such cyclizations, potentially leading to the formation of novel fused pyridodiazepine or similar ring systems, depending on the reaction conditions and the nature of the linker.

The synthesis of various fused heterocyles, such as indoloquinoxalines and diindolopyridines, has been successfully achieved using palladium-catalyzed cross-coupling reactions on pyridine starting materials, highlighting the broad utility of this approach. uni-rostock.de

Scaffold for Ligand Design in Organometallic Chemistry and Catalysis

The pyridine-amine structural motif is a classic component in the design of chelating ligands for transition metals. The pyridine ring provides a π-accepting N-donor, while the side-chain amine offers a σ-donating site. This combination allows for the formation of stable five- or six-membered chelate rings with a metal center, a favored configuration in coordination chemistry. The this compound structure is a prime example of a scaffold that can be elaborated into more complex ligand systems.

The bromine atom provides a crucial site for synthetic diversification. Through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling, this position can be functionalized to introduce additional coordinating groups, thereby increasing the denticity of the ligand. researchgate.net This modular approach allows for the fine-tuning of the ligand's steric and electronic properties to influence the geometry, stability, and reactivity of the resulting metal complex.

Synthesis of Polydentate Ligands for Transition Metal Complexes

The development of polydentate ligands is essential for creating stable and selective metal complexes for catalysis and materials science. Research has shown that bromo-substituted pyridines are excellent starting materials for such ligands. For example, 2,6-dibromopyridine (B144722) can be selectively mono-aminated to produce 2-bromo-6-alkylaminopyridines. georgiasouthern.edugeorgiasouthern.edu These intermediates, which are structural isomers of the target compound, can then be attached to a scaffold like tris(2-aminoethyl)amine (B1216632) (TREN) to create complex, multi-armed ligands designed to support unique metal clusters, such as extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu

A similar strategy could be envisioned for this compound. The existing ethylamine chain already provides two potential coordination sites (the amine nitrogen and the pyridine nitrogen). By reacting the bromine atom with another multidentate fragment or by coupling two units of the parent molecule, sophisticated polydentate ligands could be assembled.

A related example is the synthesis of tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃), a tripodal tetradentate ligand. nih.gov This compound is built from 2,6-dibromopyridine and demonstrates how bromopyridine-containing arms can be assembled around a central nitrogen atom to create a chelating pocket for various metal ions, including copper, iron, and zinc. nih.gov This underscores the utility of the bromopyridyl-methyl-amine framework in constructing ligands that enforce specific coordination geometries on a metal center.

Table 1: Examples of Ligand Synthesis from Bromopyridine Precursors

| Precursor | Reaction Type | Resulting Ligand/Complex | Application | Reference(s) |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Mono-amination | 2-Bromo-6-methylaminopyridine | Intermediate for scaffolded ligands | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Multi-step synthesis | tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) | Tripodal ligand for metal coordination | nih.gov |

Studies of Coordination Chemistry and Ligand-Metal Interactions

The coordination chemistry of pyridine- and amine-containing ligands is rich and varied. The N-(pyridyl)-N-(aminoalkyl) moiety found in this compound is expected to act as a bidentate N,N'-donor, forming a stable chelate ring with a metal ion. The properties of the resulting complex are dictated by the interplay between the metal's identity and the ligand's structure.

Studies on related systems provide insight into the expected behavior. For example, the coordination of pyridine amide ligands to copper(II) has been shown to result in a variety of geometries, including axially elongated octahedral and square pyramidal structures. mdpi.com The specific geometry is influenced by the other ligands present, such as halides, and by intermolecular forces like hydrogen bonding. mdpi.com

In palladium(II) complexes with N-(4-bromophenyl)pyridine-2-carboxamide ligands, the ligand binds in a bidentate fashion through the pyridine nitrogen and the deprotonated amide nitrogen, forming a distorted square-planar geometry around the palladium center. mdpi.com The disappearance of the N-H signal in the NMR spectrum is a key indicator of this coordination mode. mdpi.com Similarly, the coordination of this compound would likely involve its secondary amine, leading to characteristic shifts in its spectroscopic signatures. The reaction of cobalt(III) precursors with 2-acetylpyridine (B122185) thiosemicarbazones demonstrates the rapid substitution of existing amine and pyridyl ligands, indicating the strong chelating ability of new polydentate N,S or N,N ligands. uky.edu

Intermediate in the Preparation of Advanced Chemical Probes for Chemical Biology Studies (non-therapeutic applications)

Chemical probes are small molecules used to study and manipulate biological systems, providing crucial insights into protein function and cellular pathways. scispace.com The design of a successful chemical probe often requires a modular synthesis that allows for the incorporation of reporter tags (like fluorophores or biotin) and a reactive group for covalent labeling, all while maintaining affinity for the biological target.

The structure of this compound makes it a useful intermediate for building such probes. The bromo-substituent is a key synthetic handle. Using palladium-catalyzed cross-coupling reactions, this position can be readily modified to attach a variety of functional groups. For instance, a Sonogashira coupling could introduce an alkyne, which can then be used in "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach a fluorescent dye or an affinity tag. Alternatively, a Suzuki coupling could be used to append a larger molecular recognition element or a reporter group.

While direct therapeutic applications are outside the scope of this discussion, the principles are similar for probe development. The core scaffold provides the binding interaction with the target protein, and the reactive handle (the bromine atom) allows for the attachment of moieties necessary for detection and analysis. For example, derivatives of the related ligand tris(2-pyridylmethyl)amine (B178826) (TPA) have been explored for use as chiral probes and biochemical sensors for trace metals, demonstrating the potential of this structural class in creating tools for chemical biology. nih.gov The development of potent and selective inhibitors for targets like the BRPF bromodomains often starts from fragment hits which are then elaborated synthetically into high-affinity chemical probes to interrogate biological function. ucl.ac.uk The this compound scaffold represents a potential starting point for such an elaboration process.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2-Dipyridylamine (DPA) |

| 2,6-Dialkylaminopyridines |

| 2,6-Dibromopyridine |

| 2-acetylpyridine thiosemicarbazones |

| 2-amino-4-bromopyridine |

| 2-Bromo-6-alkylaminopyridines |

| 2-Bromo-6-methylaminopyridine |

| bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium |

| Combretastatin-A4 (CA-4) |

| Dimethylacetylene dicarboxylate (DMAD) |

| Ethyl 3-phenyl-2-propynoate |

| Indolizines |

| N-(4-bromophenyl)-pyridine-2-carboxamide |

| Tris(2-aminoethyl)amine (TREN) |

| tris[(6-bromopyridin-2-yl)methyl]amine (TPABr₃) |

Advanced Research Methodologies for Chemical Analysis

Development of Novel Chromatographic Techniques for Complex Mixture Separation

The separation of (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine from complex mixtures, which may contain starting materials, isomers, and byproducts, requires high-resolution chromatographic methods. Research into the separation of substituted pyridines has led to the development of several advanced techniques.

Capillary gas chromatography (GC) has proven effective for separating complex mixtures of pyridine (B92270) derivatives with high resolution and sensitivity. nih.gov A study demonstrated the use of both polar (CAM) and non-polar (DB-5) capillary columns to separate various substituted pyridines. nih.gov For the first time, Kováts retention indices were calculated for these compounds, and correlations were established between these indices and physicochemical properties like pKa and Hammett substituent constants. nih.gov

In the realm of high-performance liquid chromatography (HPLC), traditional reversed-phase methods often require ion-pairing reagents to separate hydrophilic basic compounds like pyridine derivatives, which can be incompatible with mass spectrometry (MS). sielc.comhelixchrom.com To overcome this, novel separation modes have been developed. One innovative approach is based on hydrogen bonding, utilizing Specific Hydrogen-bond Adsorption Resolution Columns (SHARC). sielc.com These columns separate isomers of aminopyridine based on the hydrogen-bonding interactions between the analyte and the stationary phase, using a mobile phase of acetonitrile (B52724) and methanol (B129727) with additives. sielc.com Another advanced method involves mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.com Core-shell mixed-mode columns can effectively separate pyridine and its derivatives, offering unique selectivity and efficiency without the need for ion-pairing reagents, thus ensuring compatibility with MS detection. helixchrom.com

Modern preparative HPLC strategies also enhance the efficiency of isolating pure compounds from complex natural product extracts, a methodology directly applicable to synthetic mixtures. nih.gov These strategies involve the direct transfer of separation conditions from analytical scale (UHPLC) to preparative scale, using modeling software to ensure predictable and high-resolution purification. nih.gov

Table 1: Advanced Chromatographic Techniques for Pyridine Derivative Separation

| Technique | Column Type | Mobile Phase Example | Detection | Key Feature | Source(s) |

|---|---|---|---|---|---|

| Capillary Gas Chromatography | Polar (CAM) or Non-polar (DB-5) | - | FID | High resolution; calculation of Kováts retention indices for pyridine derivatives. | nih.gov |

| Hydrogen-Bonding HPLC | SHARC 1 | Acetonitrile/Methanol with Formic Acid & Ammonium (B1175870) Formate | UV, LC/MS | Separation of isomers based on hydrogen-bonding interactions; MS-compatible. | sielc.com |

| Mixed-Mode HPLC | Amaze SC, Coresep 100 | Acetonitrile/Water with Ammonium Formate (pH 3) | UV, ELSD, CAD, MS | Combines reversed-phase and cation-exchange; avoids ion-pairing reagents. | helixchrom.com |

| Reverse Phase HPLC | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | UV, MS | Scalable method suitable for preparative separation and pharmacokinetics. | sielc.com |

Application of In Situ Spectroscopic Methods for Reaction Monitoring

Understanding the formation and conversion of this compound during a chemical reaction requires real-time monitoring. In situ spectroscopic methods like Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for this purpose, as they provide data on reaction kinetics and the presence of transient intermediates without altering the reaction mixture. americanpharmaceuticalreview.com

The application of in situ FT-IR has been demonstrated in monitoring the complexation reactions between a pyridine derivative, 2,6-bis(3,5-dimethylpyrazoyl)pyridine, and various metal ions. researchgate.net By defining the initial ligand solution spectrum as the background, researchers could track the spectral changes corresponding to the formation of the ligand-metal complex in real-time. researchgate.net This approach allows for the study of species in solution before they precipitate as solid products. researchgate.net Similarly, in situ FT-IR can monitor the reduction of a C=N bond to a C-N bond, a transformation relevant to the synthesis of amine derivatives. researchgate.net

Raman spectroscopy is particularly well-suited for monitoring reactions involving aryl halides. A study on a halogen-lithium exchange reaction used an in situ Raman probe to track the disappearance of the starting aryl bromide. americanpharmaceuticalreview.com The Raman band at 262 cm⁻¹ corresponding to the C-Br bond was monitored in real-time, indicating the instantaneous conversion of the reactant upon addition of n-Hexyllithium. americanpharmaceuticalreview.com This demonstrates the feasibility of using Raman spectroscopy to monitor reactions involving the bromo-substituent on the pyridine ring of the target compound. Furthermore, electrochemical surface-enhanced Raman spectroscopy (EC-SERS) has been used to study the behavior of pyridine and pyridinium (B92312) at electrode interfaces, providing detailed information about adsorbed species during electrochemical processes. figshare.com

Table 2: In Situ Spectroscopic Methods for Monitoring Reactions of Pyridine and Related Compounds

| Technique | Reaction Type Monitored | Key Spectral Feature(s) | Findings | Source(s) |

|---|---|---|---|---|

| In Situ FT-IR | Metal Complexation of a Pyridine Derivative | Changes in ligand's FT-IR spectrum upon metal addition. | Allows for characterization of the complex in solution and determination of complexation ratios. | researchgate.net |

| In Situ Raman | Halogen-Lithium Exchange (Aryl Bromide) | Disappearance of C-Br band (262 cm⁻¹) and C-Cl band (693 cm⁻¹). | Provided real-time data showing instantaneous reaction and stability of the lithiated product. | americanpharmaceuticalreview.com |

| In Situ FT-IR | Reduction of Imine (C=N) | Monitoring of C=N bond reduction to C-N. | Continuous monitoring of the conversion in solution at ambient temperature. | researchgate.net |

| EC-SERS | CO₂ Reduction at Pt Electrode with Pyridine | Vibrational modes of adsorbed pyridine, pyridinium, and α-pyridyl radical. | Revealed how pyridine species interact with the electrode surface and mediate side reactions like hydrogen evolution. | figshare.com |

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a definitive method for elucidating complex reaction mechanisms. researchgate.net By replacing an atom in a molecule with its heavier isotope (e.g., ¹⁴N with ¹⁵N), researchers can trace the pathways of atoms through a reaction sequence using mass spectrometry or NMR spectroscopy. researchgate.netnih.gov This approach is invaluable for understanding the synthesis and rearrangement of heterocyclic compounds like this compound.

A significant challenge in synthetic chemistry is the isotopic exchange of atoms within a heterocyclic core, which often requires multi-step de novo synthesis. chemrxiv.org Recently, an innovative strategy has been developed for the nitrogen isotope exchange of pyridines. chemrxiv.orgnih.gov This method is based on a Zincke activation strategy, where the pyridine ring is opened to form a Zincke imine intermediate and then closed using a labeled nitrogen source, such as ¹⁵NH₄Cl. nih.govchemrxiv.org This process allows for the direct conversion of ¹⁴N-pyridines into their ¹⁵N-isotopologs with excellent isotopic incorporation, often exceeding 95%. nih.gov

This technique has been successfully applied to a wide range of substituted pyridines, including structurally complex pharmaceuticals. nih.govchemrxiv.org A key example relevant to the target compound is the successful ¹⁵N-labeling of 3-bromopyridine (B30812). nih.govchemrxiv.org In this case, ring-opening of 3-bromopyridine led to a mixture of a Zincke imine and an iminium salt, which upon reaction with ¹⁵NH₄Cl, efficiently formed ¹⁵N-3-bromopyridine with 99% isotopic incorporation. nih.gov These studies provide a powerful framework for probing the mechanisms of reactions involving the pyridine core of this compound and for preparing isotopically labeled standards for advanced analytical studies. chemrxiv.org

Table 3: ¹⁵N Isotopic Labeling of Substituted Pyridines via Zincke Imine Intermediates

| Substrate (Pyridine Derivative) | Isotopic Source | Isotopic Incorporation (%) | Significance | Source(s) |

|---|---|---|---|---|

| 3-Bromopyridine | ¹⁵NH₄Cl | 99% | Demonstrates high efficiency for a closely related bromo-substituted pyridine. | nih.govchemrxiv.org |

| 4-(Trifluoromethyl)pyridine | ¹⁵NH₄Cl | >99% | Effective for pyridines with electron-withdrawing groups. | nih.gov |

| 3-Methoxypyridine | ¹⁵NH₄Cl | 98% | Effective for pyridines with electron-donating groups. | nih.gov |

| 4-Phenylpyridine | ¹⁵NH₄Cl | >99% | Shows applicability to pyridines with aryl substituents. | nih.gov |

| Nicotine-derived compound | ¹⁵NH₄Cl | 98% | Demonstrates late-stage labeling capability on complex molecules. | nih.gov |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of functionalized pyridines often involves multi-step procedures with harsh conditions and the use of toxic reagents. acs.org The future development of synthetic routes to (2-Bromo-pyridin-4-ylmethyl)-ethyl-amine will likely prioritize sustainability and atom economy.

Modern approaches to pyridine (B92270) synthesis that could be adapted for this target compound include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical. acs.org A potential MCR approach for this compound could involve a variation of the Hantzsch pyridine synthesis or other condensation reactions using more environmentally benign catalysts and solvents. nih.govwikipedia.org For instance, zinc-catalyzed MCRs have been shown to be effective for creating substituted pyridines from alcohols and an ammonium (B1175870) source in the absence of a solvent. researchgate.net

Mechanochemical Synthesis: This solid-state technique reduces or eliminates the need for solvents, making it a greener alternative. eurekaselect.com The synthesis of pyridine derivatives has been successfully demonstrated using mechanochemical methods, such as in copper(II) halide/pyridine systems. nih.gov This approach could potentially be applied to the final amination step or the construction of the pyridine ring itself.

Catalytic C-H Functionalization: Directly functionalizing the pyridine ring at the desired positions would be a highly atom-economical strategy. While direct C-H amination of a pyridine precursor is challenging, advancements in photoredox and transition-metal catalysis are making such transformations more feasible. acs.orgorganic-chemistry.org

| Synthesis Strategy | Potential Advantages for this compound | Key Research Focus |

| Multicomponent Reactions | Single-step synthesis, high atom economy, reduced waste. acs.orgnih.gov | Design of a convergent MCR that incorporates the bromo, ethylamine (B1201723), and methyl functionalities. |

| Mechanochemical Synthesis | Reduced solvent usage, potentially milder reaction conditions. eurekaselect.comnih.gov | Adapting existing mechanochemical pyridine syntheses to the specific precursors of the target compound. |

| Catalytic C-H Functionalization | Highly atom-economical, avoids pre-functionalized starting materials. acs.orgorganic-chemistry.org | Developing selective catalysts for the direct introduction of the bromomethyl and ethylamine groups. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The 2-bromopyridine (B144113) moiety is a versatile handle for a variety of chemical transformations. Future research will likely focus on uncovering new ways to leverage this reactivity.

Cross-Coupling Reactions: The bromine atom at the 2-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. nih.govnih.govyoutube.com While these are established methods, the exploration of novel catalysts, particularly those based on earth-abundant metals or photoredox systems, could lead to milder and more efficient C-C and C-N bond formations. nih.gov For example, nickel-catalyzed amination has been shown to be effective for a range of (hetero)aryl halides. nih.gov

Radical Reactions: Photoredox catalysis has opened up new avenues for the functionalization of pyridines via radical intermediates. researchgate.netacs.org The generation of a pyridinyl radical from the 2-bromopyridine moiety could enable novel coupling reactions that are complementary to traditional ionic pathways.

Functionalization of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be activated to influence the reactivity of the ring. For instance, the formation of N-alkoxy pyridinium (B92312) salts can enable remote functionalization at positions that are typically difficult to access. researchgate.net

| Reactivity Pattern | Potential Application for this compound | Emerging Research Area |

| Cross-Coupling | Synthesis of more complex derivatives by replacing the bromine atom with various functional groups. nih.govnih.gov | Development of sustainable catalysts (e.g., iron, copper) and photoredox-mediated couplings. nih.gov |